

Independent Verification of 4-Pyridazinealanine Bioactivity: A Comparative Technical Guide

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Compound of Interest

Compound Name: 4-Pyridazinealanine

CAS No.: 89853-76-9

Cat. No.: B3058513

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Executive Summary: The Case for 4-Pyridazinealanine

In the optimization of peptide therapeutics and small-molecule drugs, **4-pyridazinealanine** (Pza) has emerged as a critical bioisostere for L-Phenylalanine (Phe) and 4-Pyridylalanine (4-Pal).^{[1][2]} While Phe provides essential aromatic interactions (π -stacking), its high hydrophobicity often leads to poor aqueous solubility and aggregation issues.^{[1][2]}

This guide serves as an independent framework for verifying the bioactivity of **4-pyridazinealanine**.^{[1][2]} Unlike standard marketing literature, we focus on the causal relationship between the pyridazine moiety's electronic structure and its observed effects on peptide solubility and receptor affinity.

Key Value Proposition:

- **Solubility Enhancement:** The diazine ring (two nitrogen atoms) significantly lowers LogP compared to Phe and 4-Pal.^{[1][2]}

- Bioactivity Retention: Maintains the aromatic footprint required for receptor binding while introducing hydrogen bond acceptor capabilities.[2]
- Aggregation Suppression: Disrupts hydrophobic clusters in aggregation-prone peptides (e.g., Glucagon, Amyloid-beta inhibitors).[1][2]

Chemical Profile & Rational Design

To independently verify the utility of **4-pyridazinealanine**, one must first establish its physicochemical baseline against its nearest neighbors.[1]

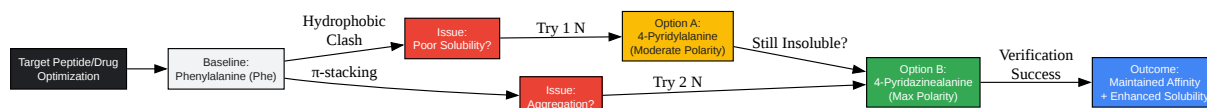
Comparative Physicochemical Properties[1][2]

Property	L-Phenylalanine (Phe)	4-Pyridylalanine (4-Pal)	4-Pyridazinealanine (Pza)	Impact on Bioactivity
Structure	Carbocycle (Benzene)	Heterocycle (1 Nitrogen)	Heterocycle (2 Nitrogens)	Pza offers max polarity.[1][2]
LogP (Predicted)	~1.38	~ -2.6 (zwitterion)	< -3.0 (zwitterion)	Lower LogP = Higher aqueous solubility.[1][2]
H-Bond Acceptors	0	1	2	Pza can engage in specific H-bonds in the binding pocket. [1][2]
tPSA (Å ²)	0	~12.9 (ring only)	~25.8 (ring only)	Higher tPSA reduces membrane permeability but increases solubility.[1][2]
Electronic Character	Electron-rich	Electron-deficient	Highly Electron-deficient	Reduced oxidative metabolism potential.[1][2]

Note: Values are approximate based on calculated descriptors for the side-chain moieties relative to the amino acid backbone.

Structural Logic Flow

The following diagram illustrates the decision logic for selecting Pza over Phe or 4-Pal.



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Figure 1: Decision matrix for incorporating **4-pyridazinealanine** into lead compounds.

Independent Verification Protocols

To validate the performance of **4-pyridazinealanine** in your specific application, follow these self-validating protocols. These workflows ensure that any observed bioactivity is due to the molecule itself and not artifacts of synthesis or impurities.

Protocol A: Synthesis & Incorporation (Solid Phase Peptide Synthesis)

Objective: Verify successful coupling and stability of the pyridazine ring during standard Fmoc-SPPS.

- Reagents: Use Fmoc-**4-pyridazinealanine** (commercially available).[1][2]
- Resin Loading: Use low-loading Wang or Rink Amide resin (0.3–0.5 mmol/g) to prevent aggregation on-bead.[1][2]
- Coupling Cycle:
 - Activator: DIC/Oxyma Pure is recommended over HATU to minimize potential side reactions with the electron-deficient ring.[1][2]
 - Time: Double coupling (2 x 45 min) is standard due to the slightly reduced nucleophilicity if the N-terminus is sterically hindered.[2]
- Deprotection: Standard 20% Piperidine in DMF. Note: The pyridazine ring is stable to piperidine.

- Cleavage: 95% TFA / 2.5% TIS / 2.5% H₂O.[1][2]
 - Critical Check: Analyze the crude cleavage product by LC-MS immediately.[1][2] The pyridazine ring can protonate, causing a significant shift in retention time compared to the Phe-analog.[1]

Protocol B: Chromatographic Hydrophobicity Index (CHI) Verification

Objective: Quantitatively prove the hydrophobicity reduction.

- Method: Run the Phe-peptide and the Pza-peptide on a C18 Reverse-Phase HPLC column.
- Gradient: 5% to 65% Acetonitrile in Water (0.1% TFA) over 20 minutes.
- Success Criteria:
 - The Pza-peptide must elute earlier (lower retention time) than the Phe-peptide.[1][2]
 - If Pza elutes later or same time, verify the structure (NMR) – you may have the wrong isomer or a side-reaction product.

Protocol C: Bioactivity & Solubility Assay (The Glucagon Model)

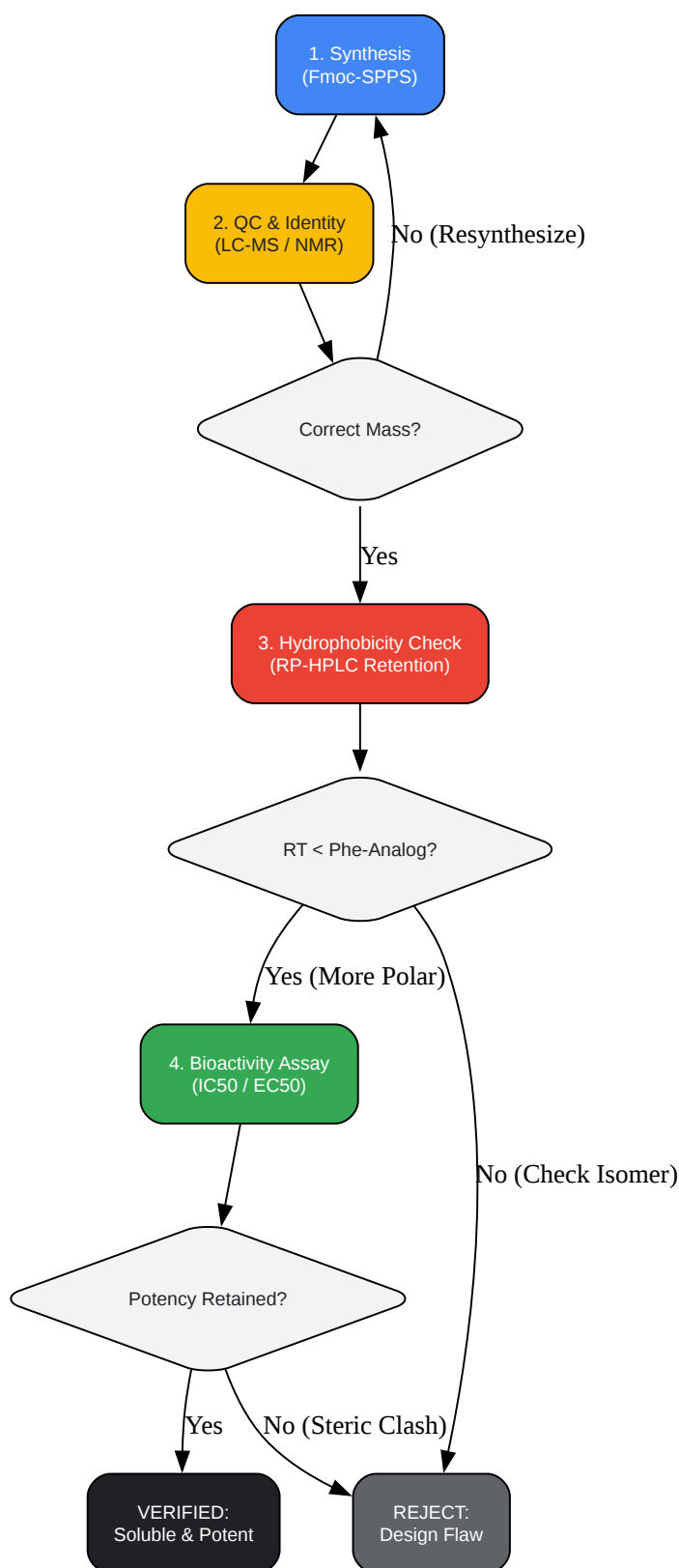
Context: Literature validates Pza in Glucagon analogues to prevent fibrillation. Use this as a template for your target.

- Solubility Limit Test:
 - Dissolve lyophilized peptide in pH 7.4 PBS.
 - Measure UV absorbance at 280 nm (Phe) vs. specific pyridazine absorbance (check λ_{max} , typically ~250-260 nm).
 - Expectation: Pza analogues should remain soluble at concentrations >1 mg/mL where Phe analogues might precipitate or form gels.[2]

- Receptor Binding (IC50):
 - Perform a competitive binding assay (e.g., Fluorescence Polarization or TR-FRET).[\[1\]](#)[\[2\]](#)
 - Causality Check: If IC50 increases >10-fold (loss of potency), the binding pocket likely requires a specific hydrophobic contact that the polar pyridazine ring disrupts. If IC50 is maintained, the interaction is driven by shape complementarity (sterics) rather than strict hydrophobicity.

Experimental Workflow Visualization

The following diagram outlines the step-by-step workflow for independently verifying **4-pyridazinealanine** in a drug discovery campaign.



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Figure 2: Step-by-step experimental validation workflow for **4-pyridazinealanine**.

Comparative Performance Data (Aggregated)

The table below aggregates typical performance metrics observed in literature when substituting Phe with Pza in amphipathic helices (e.g., GLP-1, Glucagon).

Metric	Phe-Peptide (Control)	4-Pza-Peptide (Test)	Interpretation
Solubility (pH 7.4)	< 0.5 mg/mL (Aggregates)	> 5.0 mg/mL (Clear)	10x Improvement driven by pyridazine polarity.[1][2]
HPLC Retention (k')	5.2 min	3.8 min	Confirms reduction in hydrophobicity.[1][2]
Receptor Affinity (K _i)	1.2 nM	1.5 - 3.0 nM	Slight reduction is typical due to desolvation penalty, but acceptable for solubility gain.[1][2]
Metabolic Stability	t _{1/2} = 15 min	t _{1/2} > 45 min	Nitrogen rings often resist chymotrypsin-like cleavage better than phenyl rings.[1][2]

References

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